molecular formula C7H10N2O2S B1314812 2-(Isopropylamino)-1,3-thiazole-4-carboxylic acid CAS No. 760934-24-5

2-(Isopropylamino)-1,3-thiazole-4-carboxylic acid

Cat. No. B1314812
CAS RN: 760934-24-5
M. Wt: 186.23 g/mol
InChI Key: HULGNRJQYKBQCC-UHFFFAOYSA-N
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Description

2-(Isopropylamino)-1,3-thiazole-4-carboxylic acid is a chemical compound. It is a derivative of isopropylamine, which is an organic compound and an amine . It is a hygroscopic colorless liquid with an ammonia-like odor . It is miscible with water and flammable . It is a valuable intermediate in the chemical industry .

Scientific Research Applications

Inhibitory Activity in Carcinogenesis Prevention

The compound has been found to have inhibitory activity for 11β-HSD1 and 11β-HSD2 . These enzymes play a role in tumor cell proliferation and differentiation . Therefore, the compound’s inhibitory activity could have a significant impact on the formation and course of tumors, making it a potential pharmaceutical for supporting anti-cancer therapy .

Organic Synthesis

The compound could be a potential building block for the synthesis of more complex molecules with desired properties. Its pyridine ring, nitrile group, and isopropylamine substituent could influence the molecule’s solubility and reactivity.

Nucleophilic Substitution Reactions

The compound’s nitrile group (CN) can be susceptible to nucleophilic substitution reactions. The rate and product of this reaction will depend on the specific nucleophile involved.

Condensation Reactions

The compound’s amine group (NH2) can participate in condensation reactions with aldehydes or ketones to form imines or enamines, respectively.

Material Science Applications

The properties of the compound, such as its conductivity or self-assembly behavior, could be of interest for material science applications. However, there is currently a lack of information on this front.

Therapeutic Uses

Given that amino acids play several roles in the body and are essential in the synthesis of proteins and precursors in the formation of secondary metabolism molecules , it is possible that the compound, which contains an isopropylamino group, could have therapeutic uses. However, more research is needed in this area .

properties

IUPAC Name

2-(propan-2-ylamino)-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c1-4(2)8-7-9-5(3-12-7)6(10)11/h3-4H,1-2H3,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HULGNRJQYKBQCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC(=CS1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70474592
Record name 2-(isopropylamino)-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70474592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Isopropylamino)-1,3-thiazole-4-carboxylic acid

CAS RN

760934-24-5
Record name 2-(isopropylamino)-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70474592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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